2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a quinoline core, which is known for its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 8-chloroquinoline-4-carboxylic acid with 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenylamine, followed by esterification with 2-(4-fluorophenyl)-2-oxoethyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl isocyanate: Shares the fluorophenyl group but differs in its isocyanate functionality.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar fluorophenyl group but has a thiazole core instead of a quinoline core.
Uniqueness
2-(4-fluorophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of a quinoline core with a fluorophenyl and isoindolyl functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C32H22ClFN2O5 |
---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 8-chloro-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C32H22ClFN2O5/c33-26-7-3-6-22-25(32(40)41-17-28(37)19-8-12-20(34)13-9-19)16-27(35-29(22)26)18-10-14-21(15-11-18)36-30(38)23-4-1-2-5-24(23)31(36)39/h1-3,6-16,23-24H,4-5,17H2 |
InChI Key |
WZDHRVMWZXZOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5Cl)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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